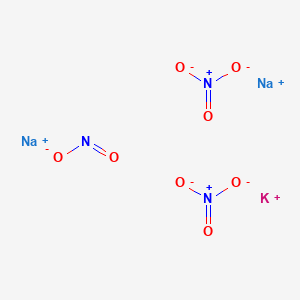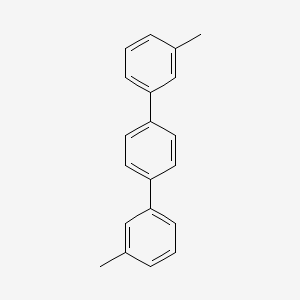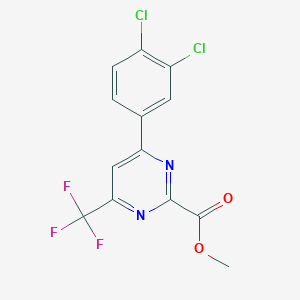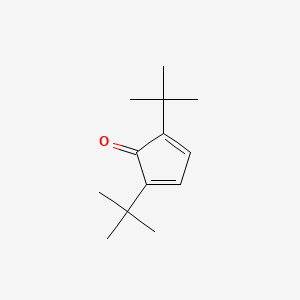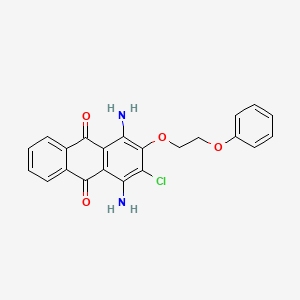![molecular formula C11H7ClF3N B13729857 2-[4-Chloro-3-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13729857.png)
2-[4-Chloro-3-(trifluoromethyl)phenyl]pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-Chloro-3-(trifluoromethyl)phenyl]pyrrole is an organic compound that features a pyrrole ring substituted with a 4-chloro-3-(trifluoromethyl)phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-3-(trifluoromethyl)phenyl]pyrrole typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with pyrrole under acidic or basic conditions. One common method is the condensation reaction, where the aldehyde group reacts with the pyrrole to form the desired product. The reaction conditions often include the use of a catalyst such as iron(III) chloride or other Lewis acids to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[4-Chloro-3-(trifluoromethyl)phenyl]pyrrole undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.
科学研究应用
2-[4-Chloro-3-(trifluoromethyl)phenyl]pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.
作用机制
The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)phenyl]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic effects .
相似化合物的比较
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: Shares the trifluoromethyl and chloro substituents but differs in the functional group attached to the phenyl ring.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but has an amine functional group instead of a pyrrole ring.
Uniqueness
2-[4-Chloro-3-(trifluoromethyl)phenyl]pyrrole is unique due to the combination of the pyrrole ring and the 4-chloro-3-(trifluoromethyl)phenyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and materials science.
属性
分子式 |
C11H7ClF3N |
|---|---|
分子量 |
245.63 g/mol |
IUPAC 名称 |
2-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole |
InChI |
InChI=1S/C11H7ClF3N/c12-9-4-3-7(10-2-1-5-16-10)6-8(9)11(13,14)15/h1-6,16H |
InChI 键 |
CWWASCNXTTZQCB-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=C1)C2=CC(=C(C=C2)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


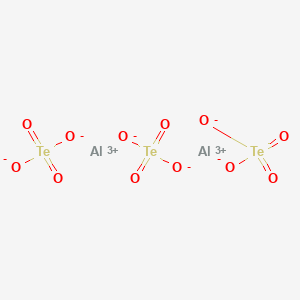
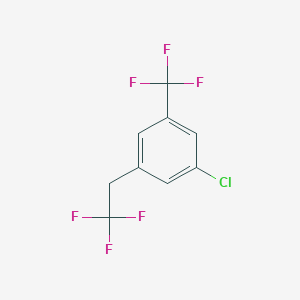
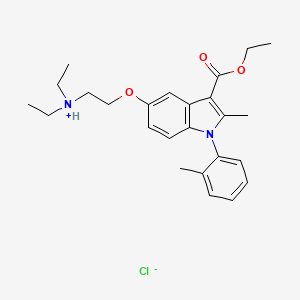
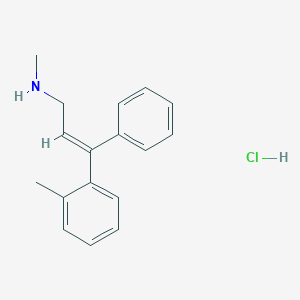
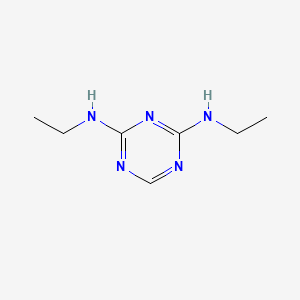
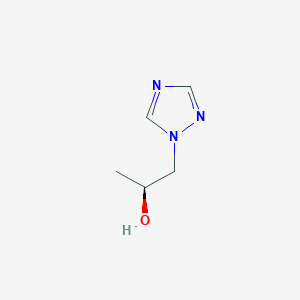
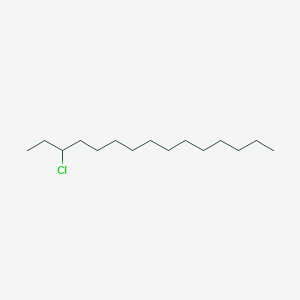
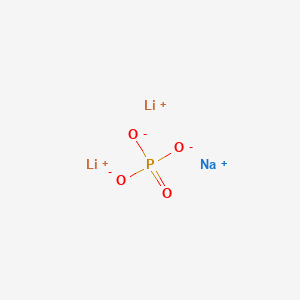
![2-[3-Bromo-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetamide](/img/structure/B13729827.png)
